5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Description
5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring a hydroxyl (-OH) group at position 5, a methoxy (-OCH₃) group at position 2', and a carbonitrile (-CN) group at position 3. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol (calculated from atomic masses). The hydroxyl group enables hydrogen bonding, enhancing solubility and interactions with biological targets, while the methoxy group modulates electronic properties, influencing reactivity and lipophilicity. The carbonitrile group contributes to polarity and serves as a hydrogen bond acceptor.
Properties
IUPAC Name |
3-hydroxy-5-(2-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-13(14)11-6-10(9-15)7-12(16)8-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFDYVHCTULTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684674 | |
| Record name | 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-18-9 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262000-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Hydroxylation and Methoxylation:
Nitrile Introduction: The nitrile group can be introduced via a cyanation reaction, often using copper(I) cyanide as the cyanating agent.
Industrial Production Methods
Industrial production of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile may involve large-scale application of the above synthetic routes with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated biphenyls.
Reduction: Amino-substituted biphenyls.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of hydroxyl and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile (CAS 1261924-88-2)
- Molecular Formula: C₁₅H₁₃NO₃
- Molecular Weight : 255.27 g/mol
- Key Substituents : Two methoxy groups (2' and 5') and one hydroxyl group (5).
- Comparison: The additional methoxy group increases molecular weight and lipophilicity (predicted logP ~2.8 vs. The electron-donating methoxy groups may alter electronic density, affecting reactivity in electrophilic substitution reactions. Pharmacological implications: The dimethoxy analog may exhibit improved binding affinity to hydrophobic enzyme pockets but reduced solubility compared to the mono-methoxy target compound .
4-Chloro-5'-(cyclopropyloxy)-2'-fluoro-6-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy][1,1'-biphenyl]-3-carbonitrile
- Molecular Formula : C₂₆H₂₂ClFN₄O₃ (inferred from IUPAC name)
- Molecular Weight : ~515.93 g/mol (estimated)
- Key Substituents : Chloro (-Cl), fluoro (-F), cyclopropyloxy (-O-C₃H₅), and triazole-linked methoxy groups.
- The bulky cyclopropyloxy and triazole groups may sterically hinder interactions with flat binding sites (e.g., kinase ATP pockets). The triazole moiety could enhance π-π stacking interactions, a feature absent in the target compound .
[1,1'-Biphenyl]-3-carbonitrile, 3'-bromo-2-fluoro-5'-hydroxy (CAS 1261951-55-6)
- Molecular Formula: C₁₃H₇BrFNO
- Molecular Weight : 292.11 g/mol
- Key Substituents : Bromo (-Br), fluoro (-F), and hydroxyl (-OH).
- The fluoro group’s small size and high electronegativity could fine-tune electronic properties without significant steric effects. Reduced solubility compared to the target compound due to bromine’s hydrophobicity .
5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 750599-07-6)
- Molecular Formula : C₁₅H₁₀FN₂O₃ (inferred from structure)
- Molecular Weight : 272.23 g/mol
- Key Substituents : Dihydropyridine core, fluoro-hydroxybenzoyl group.
- Comparison :
- The dihydropyridine core introduces conformational flexibility, contrasting with the rigid biphenyl system of the target compound.
- The benzoyl group enables π-π stacking, while the dihydropyridine’s partial saturation may improve metabolic stability.
- Reduced steric hindrance compared to halogenated biphenyl derivatives .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Implications |
|---|---|---|---|---|
| 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | C₁₄H₁₁NO₂ | 225.25 | -OH, -OCH₃, -CN | Balanced solubility and reactivity |
| 5-Hydroxy-2',5'-dimethoxy analog | C₁₅H₁₃NO₃ | 255.27 | -OH, -OCH₃ (×2), -CN | Enhanced lipophilicity, reduced solubility |
| Halogenated biphenyl (CAS 1261951-55-6) | C₁₃H₇BrFNO | 292.11 | -Br, -F, -OH, -CN | Halogen bonding, toxicity concerns |
| Dihydropyridine derivative (CAS 750599-07-6) | C₁₅H₁₀FN₂O₃ | 272.23 | Dihydropyridine, -F, -OH, -CN | Flexibility, π-π stacking potential |
Discussion of Substituent Effects
- Hydroxyl vs. Methoxy : Hydroxyl groups enhance solubility via hydrogen bonding, while methoxy groups increase lipophilicity and modulate electronic properties .
- Halogenation : Bromine and fluorine improve binding via halogen bonds but may complicate ADME profiles .
- Core Flexibility : Biphenyl systems offer rigidity for target complementarity, whereas dihydropyridines provide adaptability for diverse binding modes .
Biological Activity
5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile is a compound of growing interest due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 225.27 g/mol. The compound features a biphenyl structure with hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as a carbonitrile (-C≡N) functional group, contributing to its reactivity and potential biological properties.
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties . Preliminary studies have shown that it can inhibit the growth of various pathogens, potentially making it useful in treating infections.
Anticancer Effects
The compound has been investigated for its anticancer potential . Studies suggest that it may inhibit key enzymes involved in tumor cell proliferation and survival. This activity is attributed to the interactions of the hydroxyl and carbonitrile groups with specific molecular targets.
Anti-inflammatory Properties
There is emerging evidence that this compound may also possess anti-inflammatory effects . Its structural similarities to other known anti-inflammatory agents suggest that it could modulate inflammatory pathways, although further studies are required to confirm these effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation, which is a key mechanism in cancer therapies.
- Pathway Modulation : Its functional groups facilitate binding to target proteins, potentially altering their activity and leading to therapeutic effects.
Case Studies
Several studies have explored the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study demonstrated the synthesis of derivatives using various enzymatic methods, highlighting the compound's potential in pharmaceutical applications due to high yields and enantiomeric purity.
- Chemical Reactivity : The compound has been employed as a building block in synthesizing more complex molecules, showcasing its versatility in organic synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methoxyphenol | Simple structure; lacks carbonitrile group | |
| Biphenyl | No functional groups; purely hydrocarbon | |
| 4-Hydroxybenzonitrile | Contains hydroxyl and carbonitrile groups; different structural framework |
The presence of both hydroxyl and carbonitrile groups in this compound enhances its reactivity and potential applications in synthetic chemistry and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
